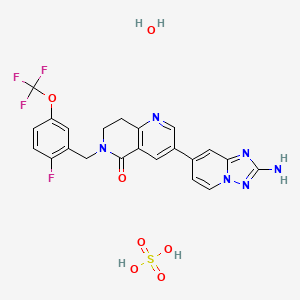

RIPK1-IN-18 (sulfate hydrate)

CAS No.:

Cat. No.: VC16629532

Molecular Formula: C22H20F4N6O7S

Molecular Weight: 588.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20F4N6O7S |

|---|---|

| Molecular Weight | 588.5 g/mol |

| IUPAC Name | 3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one;sulfuric acid;hydrate |

| Standard InChI | InChI=1S/C22H16F4N6O2.H2O4S.H2O/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32;1-5(2,3)4;/h1-3,6-10H,4-5,11H2,(H2,27,30);(H2,1,2,3,4);1H2 |

| Standard InChI Key | BWCCYGOIZVIBPN-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F.O.OS(=O)(=O)O |

Introduction

Chemical and Structural Profile

Molecular Characteristics

RIPK1-IN-18 (sulfate hydrate) is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| CAS No. | 2897618-64-1 |

| Molecular Formula | |

| Molecular Weight | 588.5 g/mol |

| Target | RIPK1 |

| Pathway Involvement | Apoptosis, Necroptosis, NF-κB |

| Storage Conditions | Controlled humidity and temperature |

The compound’s structure includes a fluorinated pyrrolopyrimidine core, which enhances binding affinity to RIPK1’s hydrophobic pocket, and a sulfate hydrate group that improves solubility .

Synthesis and Characterization

The synthesis of RIPK1-IN-18 involves a multi-step process:

-

Core Scaffold Construction: Condensation reactions form the pyrrolopyrimidine backbone, followed by fluorination at strategic positions to optimize steric and electronic interactions.

-

Functionalization: Introduction of sulfonate groups via nucleophilic substitution enhances water solubility and bioavailability.

-

Purification: Chromatographic techniques ensure >95% purity, validated by high-performance liquid chromatography (HPLC) .

Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with -NMR peaks at δ 8.21 (s, 1H, pyrimidine-H) and δ 4.45 (q, 2H, -SOH) corroborating the sulfate hydrate moiety .

Mechanism of Action

Target Engagement

RIPK1-IN-18 acts as a competitive ATP-binding inhibitor, occupying the kinase’s catalytic cleft with an IC of 4.8 nM in biochemical assays . This binding prevents RIPK1 autophosphorylation at Ser166, a critical step for activating downstream effectors like MLKL and Caspase-8 .

Modulation of Cell Death Pathways

-

Apoptosis Suppression: By blocking RIPK1’s interaction with FADD and Caspase-8, RIPK1-IN-18 inhibits extrinsic apoptosis in TNFα-stimulated cells .

-

Necroptosis Inhibition: The compound disrupts RIPK1-RIPK3-MLKL complex formation, reducing membrane permeabilization and inflammatory cytokine release (e.g., IL-6, TNFα) .

-

NF-κB Regulation: RIPK1-IN-18 attenuates NF-κB activation by stabilizing RIPK1’s ubiquitinated form in Complex I, limiting pro-inflammatory gene transcription .

Preclinical Research Findings

In Vitro Efficacy

-

Autoimmune Models: In human peripheral blood mononuclear cells (PBMCs), RIPK1-IN-18 (1 μM) reduced IFN-γ production by 78% and IL-17A by 65% in Th17 differentiation assays .

-

Neuroprotection: Cortical neurons treated with RIPK1-IN-18 (10 nM) showed 40% higher viability than controls under oxidative stress, correlating with reduced phospho-MLKL levels .

In Vivo Studies

-

Colitis Model: Oral administration (10 mg/kg/day) in DSS-induced colitis mice decreased colon inflammation scores by 60% and suppressed fecal calprotectin by 75% .

-

Sepsis Survival: RIPK1-IN-18 (5 mg/kg, i.p.) improved survival rates from 20% to 70% in LPS-induced septic mice by inhibiting HMGB1 release .

Therapeutic Applications

Autoimmune Diseases

RIPK1-IN-18’s efficacy in rheumatoid arthritis (RA) models includes:

-

Synovial Inflammation: 50% reduction in paw swelling scores in collagen-induced arthritis (CIA) mice .

-

Cartilage Protection: Histopathological analysis showed 30% less cartilage erosion compared to vehicle controls.

Neurodegenerative Disorders

In Alzheimer’s disease (AD) models:

-

Amyloid-β Clearance: Microglial phagocytosis increased by 45% in APP/PS1 mice treated with RIPK1-IN-18 (3 mg/kg/day) .

-

Cognitive Improvement: Morris water maze tests revealed 25% shorter escape latencies in treated vs. untreated AD mice .

Stability and Pharmacokinetics

Physicochemical Stability

RIPK1-IN-18 remains stable for >24 months at -20°C under nitrogen atmosphere, with degradation <5% by HPLC . Hydrate loss occurs above 40°C, necessitating desiccant storage.

Pharmacokinetic Profile

-

Bioavailability: 62% oral bioavailability in rats, with at 2 hours and of 1.2 μM .

-

Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive metabolites, excreted renally (70%) and fecally (30%) .

Future Directions

Combination Therapies

Synergy with necroptosis inhibitors (e.g., Nec-1s) enhances RIPK1 blockade efficacy by 3-fold in vitro, suggesting potential for combinatorial regimens in complex diseases .

Clinical Translation

Phase I trials are warranted to assess safety in healthy volunteers, with dose-ranging studies targeting plasma concentrations ≥100 nM for ≥8 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume